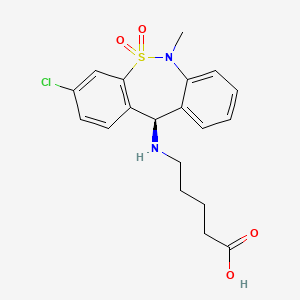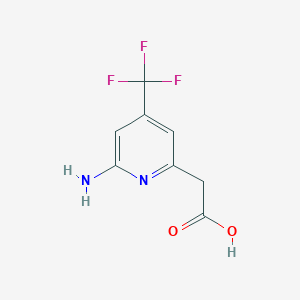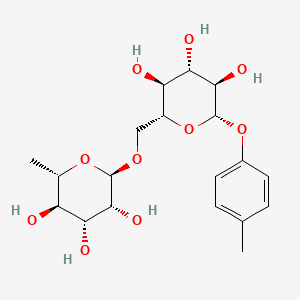![molecular formula C9H13NO3 B13435936 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol is a catecholamine, a class of compounds that play significant roles as neurotransmitters and hormones in biological systems. This compound is structurally characterized by a benzene ring substituted with two hydroxyl groups and an aminoethyl side chain that is hydroxy-substituted at C-1 and methylated on nitrogen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of catechol as a starting material, which undergoes a series of reactions including nitration, reduction, and methylation to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions is common. Additionally, the reaction conditions are optimized to maintain the stability of the hydroxyl and amino groups, which are sensitive to harsh conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol involves its interaction with adrenergic receptors, particularly beta-adrenergic receptors. Upon binding to these receptors, the compound activates a cascade of intracellular signaling pathways that result in physiological responses such as increased heart rate and bronchodilation . The molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors like adenylate cyclase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adrenaline (Epinephrine): Structurally similar but with different functional groups, adrenaline is a well-known catecholamine with potent physiological effects.
Noradrenaline (Norepinephrine): Another catecholamine with a similar structure, differing mainly in the absence of a methyl group on the nitrogen atom.
Dopamine: A precursor to both adrenaline and noradrenaline, dopamine has a similar core structure but lacks the hydroxyl group on the aminoethyl side chain
Uniqueness
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol is unique in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively bind to and activate beta-adrenergic receptors distinguishes it from other catecholamines .
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9-13H,5H2,1H3 |
InChI-Schlüssel |
ZQBOTZYOFYEMOF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=C(C=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)




![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
